molecular formula C9H20NOS+ B14420178 N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium CAS No. 81352-88-7

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium

Cat. No.: B14420178
CAS No.: 81352-88-7
M. Wt: 190.33 g/mol
InChI Key: OEZLDQCKRRAYHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium typically involves the reaction of a tertiary amine with a suitable alkylating agent. One common method is the reaction of trimethylamine with 2-(propanoylsulfanyl)propan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted ammonium compounds .

Scientific Research Applications

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane interactions and as a model compound for quaternary ammonium compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the formulation of surfactants and detergents

Mechanism of Action

The mechanism by which N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium exerts its effects involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt membrane integrity, leading to cell lysis or enhanced drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium is unique due to its specific propanoylsulfanyl group, which imparts distinct chemical reactivity and biological interactions compared to other quaternary ammonium compounds .

Properties

CAS No.

81352-88-7

Molecular Formula

C9H20NOS+

Molecular Weight

190.33 g/mol

IUPAC Name

trimethyl(2-propanoylsulfanylpropyl)azanium

InChI

InChI=1S/C9H20NOS/c1-6-9(11)12-8(2)7-10(3,4)5/h8H,6-7H2,1-5H3/q+1

InChI Key

OEZLDQCKRRAYHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SC(C)C[N+](C)(C)C

Origin of Product

United States

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